molecular formula C21H24N2O5 B2687524 methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448076-19-4

methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2687524
CAS No.: 1448076-19-4
M. Wt: 384.432
InChI Key: NBDRBMKVVIUBDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 3,4-dimethoxyphenyl group, an acetamido group, and a dihydroisoquinoline group . These groups are common in many organic compounds and have various applications in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetone have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group and the acetamido group are common in many organic compounds and contribute to the overall structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis Approaches : Research has demonstrated methods for synthesizing complex isoquinoline derivatives, highlighting the importance of these compounds in synthetic chemistry. For example, one study presents a three-step synthesis of (±)-crispine A, demonstrating high yielding cyclisation processes that are crucial for developing pharmaceuticals and research chemicals (King, 2007).
  • Novel Derivative Synthesis : Another study focuses on the synthesis of novel isoquinoline derivatives, indicating the breadth of chemical diversity achievable through synthetic modifications. These modifications are essential for discovering new compounds with potential biological applications (Aghekyan et al., 2009).

Biological and Therapeutic Potential

  • Antidepressant Activity : A particular study synthesized a new compound as a rigid analogue of the atypical antidepressant mianserin, showcasing the therapeutic potential of isoquinoline derivatives in treating depression. This research demonstrates the role of chemical synthesis in drug discovery and the development of new treatments for mental health conditions (Griffith et al., 1984).
  • Antiviral Properties : Research on anilidoquinoline derivatives has shown significant antiviral and antiapoptotic effects in vitro, emphasizing the potential of isoquinoline compounds in developing treatments for viral infections, such as Japanese encephalitis (Ghosh et al., 2008).

Material Science and Chemical Properties

  • Structural and Property Investigation : Studies on the structural aspects of isoquinoline derivatives have led to insights into their properties, such as fluorescence, which could have applications in material science and as markers in biomedical research (Karmakar et al., 2007).

Properties

IUPAC Name

methyl 7-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-18-7-4-14(10-19(18)27-2)11-20(24)22-17-6-5-15-8-9-23(21(25)28-3)13-16(15)12-17/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRBMKVVIUBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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